molecular formula C20H13ClN4O2 B600833 Alogliptin Impurity 07 CAS No. 1618644-29-3

Alogliptin Impurity 07

Cat. No.: B600833
CAS No.: 1618644-29-3
M. Wt: 376.81
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Alogliptin Impurity 07, also known as 2,2’-((6-chloro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that inactivates incretin hormones, which are involved in the regulation of glucose metabolism .

Mode of Action

This compound acts as a DPP-4 inhibitor . It inhibits the DPP-4 enzyme, which normally degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) . The inhibition of DPP-4 increases the amount of active plasma incretins, which helps with glycemic control .

Biochemical Pathways

By inhibiting DPP-4, this compound prolongs the action of incretin hormones, leading to increased insulin release and decreased glucagon levels . This results in a decrease in hepatic glucose production and an increase in glucose uptake, thereby helping to regulate blood glucose levels .

Pharmacokinetics

It is known that peak inhibition of dpp-4 occurs within 2-3 hours after administration . Inhibition of DPP-4 remains above 80% at 24 hours for doses greater than or equal to 25 mg . This compound also demonstrates decreases in postprandial glucagon while increasing postprandial active GLP-1 levels compared to placebo over an 8-hour period following a standardized meal .

Result of Action

The primary result of this compound’s action is the regulation of blood glucose levels . By inhibiting DPP-4 and increasing the levels of active incretins, it promotes insulin release and inhibits glucagon secretion . This leads to decreased hepatic glucose production and increased glucose uptake, helping to maintain normal blood glucose levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of potentially genotoxic impurities (PGIs) in pharmaceutical substances and products can have an impact on human health . These impurities can cause breakage and rearrangements of chromosomes, or mutations which may lead to the development of cancers . Therefore, it is crucial to monitor these impurities at allowed limits to minimize their harmful effects .

Chemical Reactions Analysis

Types of Reactions: Alogliptin Impurity 07 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in the formation of amines or alcohols .

Scientific Research Applications

Alogliptin Impurity 07 is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of alogliptin. Its applications include:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[6-chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O2/c21-18-9-19(26)25(13-17-8-4-2-6-15(17)11-23)20(27)24(18)12-16-7-3-1-5-14(16)10-22/h1-9H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEYVZYCZVUXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC(=O)N(C2=O)CC3=CC=CC=C3C#N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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